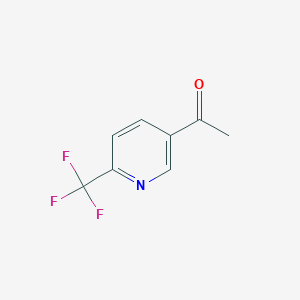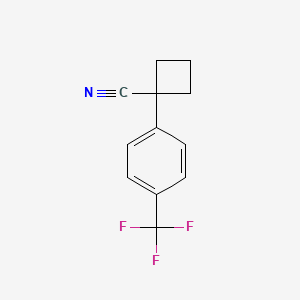![molecular formula C15H14O2 B1323481 2,2'-二甲基-[1,1'-联苯]-4-羧酸 CAS No. 69535-85-9](/img/structure/B1323481.png)
2,2'-二甲基-[1,1'-联苯]-4-羧酸
描述
Determination of Molecular Structure in Solution
The study of S-2,2'-dimethyl-biphenyl-6,6'-dicarboxylic acid, as detailed in the first paper, reveals that its molecular structure in solution is concentration-dependent, forming a supramolecular tetramer when the concentration increases. The tetramer consists of monomers linked by hydrogen-bonded carboxylic acid groups. Density Functional Theory (DFT) calculations identified the "aaab" conformation as the most energetically favorable, supported by infrared (IR) and vibrational circular dichroism (VCD) spectroscopy data .
Synthesis Analysis
The second paper introduces the 2,5-dimethylphenacyl chromophore as a novel photoreleasable protecting group for carboxylic acids. Photolysis of the esters yields the corresponding carboxylic acids in high yields, demonstrating an efficient method for carboxylic acid protection and release . Another approach for protecting carboxylic acids is described in the third paper, where 2-(2-aminophenyl)-acetaldehyde dimethyl acetal is used to form stable amides under basic conditions, which can be converted back to carboxylic acids or other derivatives .
Molecular Structure Analysis
The fourth paper discusses the crystal structure of 2'-iodobiphenyl-4-carboxylic acid, which forms centrosymmetrical hydrogen-bonded dimers. The angles between the phenyl rings and between the carboxyl group and its attached phenyl ring were determined, providing insight into the molecular conformation . Similarly, the fifth paper examines the hydrogen-bonded trimers in 4,4'-dimethylbiphenyl-2,2'-dicarboxylic acid, revealing the formation of cyclic dimer hydrogen bonds and the dihedral angles between the benzene rings and carboxyl groups .
Chemical Reactions Analysis
The tenth paper explores the reaction of 2-dimethylamino-3,3-dimethyl-1-azirine with carboxylic acids, leading to rearranged N-acyl derivatives. This demonstrates a method for the addition of carboxylic acids to azirines, resulting in high yields of the rearranged products .
Physical and Chemical Properties Analysis
The sixth paper's X-ray structural examination of a cyclohexene carboxylic acid derivative reveals the anti-conformation of the carboxylic group, stabilized by an intramolecular hydrogen bond. This provides information on the physical state and conformational preferences of the molecule . The seventh paper's combined experimental and quantum chemical study on a pyrrole carboxylate derivative offers insights into its molecular structure, spectroscopic properties, and interaction analysis, contributing to the understanding of its physical and chemical properties . Lastly, the eighth paper's X-ray diffraction and quantum-chemical analysis of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid confirm the endo isomer form and provide a comparison with the experimental data .
科学研究应用
抗菌剂
2,2'-二甲基-[1,1'-联苯]-4-羧酸的结构已被用于合成具有强抗菌活性的衍生物。 这些衍生物已被证明对抗生素耐药的革兰氏阳性和革兰氏阴性病原体有效 。该化合物结构中存在吸电子基团和羟基,有助于其抗菌特性。
抗真菌应用
该化合物的衍生物也因其抗真菌活性而受到关注。 一些合成的衍生物显示出比百菌清等阳性对照更好的抗真菌活性,表明这些化合物在治疗真菌感染方面的潜力 。
有机合成
2,2'-二甲基-[1,1'-联苯]-4-羧酸的联苯结构在有机合成中具有重要价值。 它可以作为构建块,通过诸如铃木偶联反应之类的反应来创建复杂的有机分子,而铃木偶联反应在制药行业中对药物开发至关重要 。
分析化学
该化合物的独特结构使其适合用作质谱法中的标准品,用于识别和定量类似的有机化合物。 它的质谱图作为比较和分析相关物质质谱图的参考 。
热力学研究
2,2'-二甲基-[1,1'-联苯]-4-羧酸的热力学性质在研究中备受关注。 关于相变和热化学行为的数据可以为化学工程中的工艺设计以及开发具有所需热性质的新化合物提供信息 。
安全和危害
属性
IUPAC Name |
3-methyl-4-(2-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-5-3-4-6-13(10)14-8-7-12(15(16)17)9-11(14)2/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBAXFOVTPCBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620377 | |
| Record name | 2,2'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69535-85-9 | |
| Record name | 2,2'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)


![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)


![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)


